Ytterbium dibromide

Description

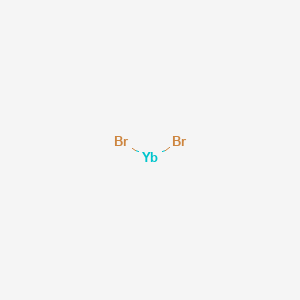

Structure

2D Structure

Properties

CAS No. |

25502-05-0 |

|---|---|

Molecular Formula |

Br2Yb |

Molecular Weight |

332.85 g/mol |

IUPAC Name |

dibromoytterbium |

InChI |

InChI=1S/2BrH.Yb/h2*1H;/q;;+2/p-2 |

InChI Key |

JLLHSFOQJNVQCV-UHFFFAOYSA-L |

Canonical SMILES |

Br[Yb]Br |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of Ytterbium Dibromide

Redox Chemistry and Oxidation State Transitions

The chemistry of ytterbium is notable among the lanthanides for its accessible +2 oxidation state, in addition to the more common +3 state. wikipedia.org This dual valency is central to the reactivity of ytterbium dibromide, which readily participates in redox reactions.

The interconversion between the Yb(II) and Yb(III) states is a fundamental aspect of ytterbium bromide chemistry. Ytterbium(II) bromide can be synthesized by the reduction of ytterbium(III) bromide (YbBr₃). This transformation can be achieved using various reducing agents, including hydrogen gas at elevated temperatures (500–600 °C) or by comproportionation with metallic ytterbium in a vacuum at 960 °C. wikipedia.org

Conversely, ytterbium(II) bromide is susceptible to oxidation, readily converting to the more stable Yb(III) state. wikipedia.orgwikipedia.org In the presence of air or moisture, it rapidly transforms into an oxybromide. wikipedia.org The yellow-green ytterbium(II) ion is a powerful reducing agent that will decompose water to release hydrogen gas, meaning only the colorless Yb(III) ion is found in aqueous solutions. wikipedia.org This reactivity underscores the strong reducing nature of the Yb²⁺ ion.

The following table summarizes the key reactions involved in the interconversion between Ytterbium(II) and Ytterbium(III) bromides.

| Reaction Type | Equation | Conditions | Reference |

| Reduction | 2 YbBr₃ + H₂ → 2 YbBr₂ + 2 HBr | 500–600 °C | wikipedia.org |

| Comproportionation | 2 YbBr₃ + Yb → 3 YbBr₂ | 960 °C, Vacuum | wikipedia.org |

| Oxidation | Susceptible to oxidation to Yb(III) compounds | Room Temperature (in air) | wikipedia.orgwikipedia.org |

This table illustrates the primary methods for the synthesis of Ytterbium(II) bromide from its trivalent precursor and highlights its oxidative instability.

While lanthanide reactivity is often characterized by single-electron transfer processes, recent research has demonstrated that ytterbium complexes can engage in multielectron redox chemistry. nih.gov By using specific redox-active ligands, such as tripodal tris(siloxide)arene, it is possible to stabilize ytterbium in formal oxidation states of +1 and even zero. nih.gov In these systems, the ligand can store electrons, facilitating multielectron transfers at the metal center. nih.gov For instance, a "Yb(I)" complex has been shown to transfer two electrons to an organic azide, showcasing a rare example of two-electron transfer at a single lanthanide center without accessing the +4 oxidation state. nih.gov

At high temperatures, ytterbium dihalides, including YbBr₂, are known to undergo disproportionation. wikipedia.orgwikipedia.org In the vapor phase, this process involves the conversion of Yb(II) into Yb(III) and metallic ytterbium. The general reaction is:

3 YbBr₂ (g) → 2 YbBr₃ (g) + Yb (g)

High-temperature mass spectrometry studies of the vaporization of this compound between 850 and 1300 K have confirmed the complexity of the vapor phase. researchgate.netresearchgate.net The vapor contains a mixture of molecular species, indicating that the vaporization is incongruent at initial stages and involves disproportionation of the dibromide. researchgate.net

The table below lists the various species detected in the saturated vapor over ytterbium bromides.

| Molecular Species | Dimeric/Atomic Species |

| YbBr₃ | Yb₂Br₄ |

| YbBr₂ | Yb₂Br₅ |

| YbBr | Yb₂Br₆ |

| Br₂ | Yb (atom) |

| Br (atom) |

This table shows the complex composition of the vapor phase above heated ytterbium bromides, as determined by mass spectrometry, reflecting decomposition and disproportionation reactions. researchgate.netresearchgate.net

Role as a Reducing Agent in Organic Synthesis

The potent reducing power of Yb(II) compounds, including YbBr₂, makes them valuable reagents in organic synthesis, analogous to the well-known samarium(II) iodide.

The Barbier reaction is an organometallic reaction where an alkyl halide reacts with a carbonyl compound in the presence of a metal to form an alcohol. wikipedia.orgnrochemistry.com A key feature of the Barbier reaction is the in situ generation of the organometallic species, which immediately reacts with the carbonyl substrate. wikipedia.orgorganic-chemistry.org This one-pot procedure distinguishes it from the Grignard reaction, where the organometallic reagent is prepared separately. wikipedia.orgorganic-chemistry.org

Metals such as magnesium, zinc, tin, and samarium are commonly used. nrochemistry.com Ytterbium(II) reagents can also mediate these transformations. The reaction involves a single-electron transfer from the metal (Yb(II)) to the alkyl halide, generating a radical intermediate that then adds to the carbonyl group. This makes Yb(II) compounds useful alternatives, particularly when the generated organometallic species are unstable. nrochemistry.com

As a strong single-electron transfer agent, Ytterbium(II) can initiate radical reactions that lead to the formation of carbon-carbon bonds. This capability is exploited in reductive cyclization and dimerization reactions. In these processes, Yb(II) reduces a substrate, such as a diketone or a molecule with two reactive halide groups, to generate radical or radical anion intermediates. These intermediates can then couple intramolecularly to form cyclic products or intermolecularly to form dimers. This reactivity is particularly valuable for synthesizing complex molecular architectures. For example, a dimeric ytterbium(II) hydride has been shown to react with alkenes to form ytterbium(II) n-alkyls, which can then participate in further C-H activation and coupling reactions. nih.govnih.gov

Reductions of Carbonyl Compounds and Other Organic Substrates

Ytterbium(II) halides, including this compound (YbBr₂), are recognized as potent single-electron transfer (SET) reagents in organic synthesis, analogous to the well-studied samarium(II) iodide. The divalent ytterbium ion (Yb²⁺) is a strong reductant, capable of reducing a variety of organic functional groups.

Research in the field of organic electrosynthesis has demonstrated a method for the in-situ generation of this compound for reductive coupling reactions. In a divided cell under potentiostatic conditions, YbBr₂ can be electrochemically generated from ytterbium(III) triflate (Yb(OTf)₃). This electrogenerated YbBr₂ has been effectively employed to mediate the reductive coupling of diones, specifically in cyclic pinacol (B44631) coupling reactions.

One notable example is the reductive cyclization of a dione, which, when mediated by electrochemically formed YbBr₂, yields the corresponding cyclic diol with complete diastereoselectivity for the syn-isomer. This high degree of stereocontrol is a significant advantage over electrolysis in the absence of the ytterbium mediator, which typically results in a mixture of isomers. The reaction mechanism is proposed to involve the formation of a ketyl radical intermediate upon single-electron transfer from YbBr₂ to the carbonyl group. Subsequent coupling of two such radicals leads to the pinacol product. A challenge in developing a catalytic cycle is the stability of the resulting ytterbium(III) alcoholate complex, which can be difficult to recycle back to the active Yb(II) species.

| Substrate | Reagent/Conditions | Product | Diastereoselectivity (syn:anti) |

| 1,6-dione | Electrogenerated YbBr₂ from Yb(OTf)₃ | Cyclic diol | >99:1 |

While the utility of ytterbium(II) iodide in reducing a broader range of carbonyl compounds is more extensively documented, the reactivity of this compound in similar transformations is an area of ongoing research.

Catalytic Activity of Ytterbium(II) and Ytterbium(III) Species

The catalytic applications of ytterbium compounds are extensive, owing to the element's ability to access both +2 and +3 oxidation states, which allows for its participation in a variety of catalytic cycles, including Lewis acid catalysis and redox-mediated processes. However, the specific catalytic activity of this compound is not as widely explored as that of other ytterbium salts and complexes.

Hydroboration of Unsaturated Organic Compounds

The hydroboration of unsaturated compounds, such as alkenes and alkynes, is a fundamental transformation in organic synthesis, providing access to organoboranes that are versatile intermediates for the synthesis of alcohols, amines, and other functionalized molecules. While various transition metal and lanthanide complexes have been shown to catalyze this reaction, specific studies detailing the use of this compound as a catalyst for the hydroboration of unsaturated organic compounds are not extensively reported in the current scientific literature. Research on ytterbium-catalyzed hydroboration has often focused on other ytterbium species, such as a well-defined ytterbium iodide complex, which has been shown to be an efficient catalyst for the hydroboration of aldehydes and ketones with pinacolborane. tennessee.eduacs.org

Catalytic Cycloaddition Reactions (e.g., CO₂ conversion)

Catalytic cycloaddition reactions are powerful tools for the construction of cyclic molecules. The conversion of carbon dioxide (CO₂) into valuable chemicals, such as cyclic carbonates via cycloaddition with epoxides, is an area of significant interest. While ytterbium-based catalysts have been explored for such transformations, the direct application of this compound as a catalyst in this context is not well-documented. Studies in this area have often utilized ytterbium(III) triflate (Yb(OTf)₃) or more complex ytterbium-organic frameworks which can catalyze various cycloaddition reactions, including hetero-Diels-Alder and [3+2] cycloadditions. nih.govrsc.org

Polymerization Catalysis

Ytterbium complexes have demonstrated significant activity as catalysts in the polymerization of various monomers. Both Yb(II) and Yb(III) species, supported by various ligand frameworks, have been employed in the ring-opening polymerization of lactones and other cyclic esters to produce biodegradable polyesters. rsc.org The catalytic activity is often attributed to the Lewis acidity of the ytterbium center and its ability to coordinate with the monomer. However, specific research detailing the use of unsupported this compound as a direct initiator or catalyst for polymerization reactions is limited. The catalytic performance is highly dependent on the ligand environment of the ytterbium center, which influences the solubility, stability, and reactivity of the active species.

Hydroarylation Reactions

Hydroarylation, the addition of a C-H bond of an arene across an unsaturated C-C bond, is an atom-economical method for forming C-C bonds. While transition metals have traditionally dominated this field, recent research has highlighted the potential of lanthanide complexes. Notably, a dimeric ytterbium(II) hydride complex has been shown to catalyze the hydroarylation of olefins. nih.govresearchgate.netnih.gov This reactivity, however, involves a specific hydride complex and does not directly implicate this compound as a catalyst. The mechanism of such ytterbium(II)-catalyzed hydroarylations is proposed to proceed through a nucleophilic substitution pathway, which differs from the mechanisms typically observed for transition metal catalysts. nih.govresearchgate.netnih.gov Direct catalytic applications of this compound in hydroarylation reactions have not been extensively reported.

Theoretical and Computational Chemistry Approaches

Quantum Mechanical and Density Functional Theory (DFT) Studies

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are central to modern computational inorganic chemistry. DFT has become a widely used tool for studying lanthanide compounds due to its favorable balance of computational cost and accuracy. researchgate.net These methods are used to solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) for a given system, yielding information about its energy, electronic distribution, and other properties. For lanthanide compounds, calculations must often account for relativistic effects, which are significant for heavy elements like ytterbium, and the complex electronic structure arising from the partially filled 4f orbitals. jlu.edu.cn

Understanding the mechanism of a chemical reaction involves characterizing the reactants, products, and any intermediates and transition states that occur along the reaction pathway. A transition state is a high-energy, transient configuration of atoms that represents the energetic barrier that must be overcome for a reaction to proceed. solubilityofthings.comnumberanalytics.com The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. solubilityofthings.com

Computational methods like DFT can be used to map out the potential energy surface of a reaction. Techniques such as the Nudged Elastic Band (NEB) or string methods are employed to locate the minimum energy pathway between reactants and products and to identify the precise structure and energy of the transition state. pnnl.gov The study of kinetic isotope effects (KIEs), where an atom is replaced by its isotope, can also provide insight into reaction mechanisms, a phenomenon that can be modeled computationally. wikipedia.org

While specific DFT studies detailing the reaction mechanisms and transition states for ytterbium dibromide (YbBr₂) are not extensively documented in the literature, these computational tools are applicable. For instance, they could be used to investigate the mechanism of its synthesis or its disproportionation reaction, where Yb(II) is converted to Yb(III) and Yb(0). wikipedia.org Such studies would provide fundamental insights into the stability and reactivity of YbBr₂.

Table 1: Key Concepts in Computational Reaction Mechanism Studies

| Concept | Description | Relevance |

| Potential Energy Surface (PES) | A mathematical or graphical representation of the energy of a system as a function of the positions of its atoms. | It provides the landscape on which a chemical reaction occurs. |

| Transition State (TS) | The highest energy point on the minimum energy path between reactants and products. numberanalytics.com | Its structure and energy determine the activation barrier and thus the reaction rate. solubilityofthings.commasterorganicchemistry.com |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction; the energy difference between the reactants and the transition state. solubilityofthings.com | A lower activation energy leads to a faster reaction rate. numberanalytics.com |

| Intermediate | A relatively stable species formed during a reaction that exists for a finite lifetime before reacting further to form the products. numberanalytics.com | Identifying intermediates is crucial for a complete understanding of a multi-step reaction mechanism. |

DFT and other quantum chemical methods are essential for analyzing the electronic structure and the nature of chemical bonds in compounds like YbBr₂. Ytterbium is unique among lanthanides for its stable +2 oxidation state, which arises from its filled 4f¹⁴ electron configuration. wikipedia.orgbritannica.com In this compound, the ytterbium atom is in this +2 state. webelements.com

Computational studies on related ytterbium compounds provide a framework for understanding YbBr₂. DFT calculations on ytterbium chalcogenides (YbO, YbS, YbSe, YbTe) have shown that bonding involves interactions between the ytterbium 5d orbitals and the p orbitals of the ligand. jlu.edu.cn These studies also highlight the significant covalent character in the bonds and the importance of including relativistic effects, which can shorten bond lengths and alter bond energies. jlu.edu.cn Similarly, DFT studies on the Yb₂ dimer have been performed to assess the performance of various functionals in predicting spectroscopic constants. osti.govaps.org

For YbBr₂, theoretical analyses would focus on:

Orbital Interactions: Quantifying the contributions of Yb (4f, 5d, 6s) and Br (4p) orbitals to the molecular orbitals.

Bonding Character: Determining the degree of ionic versus covalent character in the Yb-Br bonds. Studies on other metal halides suggest that the covalent character would be significant. researchgate.net

Charge Distribution: Calculating the partial atomic charges on the Yb and Br atoms to understand the charge transfer upon bond formation.

Quantum chemical calculations on ytterbium halides have been used to analyze their electronic structure and predict properties like chemical shifts in X-ray emission spectra. researchgate.net These theoretical approaches can validate and interpret experimental data, providing a more complete picture of bonding.

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, theoretical methods can calculate parameters associated with various spectroscopic techniques.

Vibrational Spectroscopy: DFT calculations can predict the frequencies and intensities of infrared (IR) and Raman spectra. These calculated spectra are valuable for assigning experimental vibrational modes to specific bond stretches, bends, and twists within the molecule. nepjol.info

Electronic Spectroscopy: More advanced ab initio methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), are often required to accurately predict the electronic spectra (absorption and emission) of lanthanide compounds. chemrxiv.org These methods can compute the energies of excited electronic states, which correspond to the f-f or f-d transitions observed experimentally. google.com

Magnetic anisotropy is a critical property for materials in applications like single-molecule magnets (SMMs). It describes the directional dependence of a material's magnetic properties. For lanthanide ions like Yb³⁺, the strong spin-orbit coupling is a primary source of large magnetic anisotropy. washington.eduacs.org Although Yb²⁺ has a closed 4f shell and is diamagnetic, excited states or defects could induce magnetic behavior. Theoretical calculations, particularly high-level ab initio methods, are crucial for predicting the magnetic anisotropy by determining the g-tensors and the zero-field splitting (ZFS) parameters of the electronic ground state. rsc.org Such calculations for Yb³⁺ complexes have shown that the magnetic properties are highly sensitive to the coordination geometry of the metal ion. rsc.orgresearchgate.net

Table 2: Computationally Predicted Properties of Ytterbium and Related Compounds

| System | Method | Predicted Property | Value | Reference |

| Yb₂ Dimer | B3LYP | Spectroscopic Constants | Excellent agreement with experiment | osti.govaps.org |

| YbO | DFT | Bond Length | ~0.002 nm deviation from experiment | jlu.edu.cn |

| YbO | DFT | Bond Energy | Overestimated, but improved by gradient corrections | jlu.edu.cn |

| [Yb(trensal)] complex | CASPT2/RASSI | Magnetic Properties | Good agreement with experimental data | rsc.org |

| Yb³⁺-doped CrBr₃ | DFT | Magnetic Exchange Coupling | J(Yb-Cr) increases with pressure | washington.edu |

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the system's dynamic evolution, offering insights into both structural and thermodynamic properties. frontiersin.org This method is distinct from quantum mechanical approaches as it typically relies on classical mechanics and force fields to describe the interactions between atoms.

While specific MD simulation studies focused exclusively on this compound are not prominent in the literature, the methodology is broadly applicable to understanding its behavior in various environments. Potential applications of MD simulations for YbBr₂ include:

Solvation and Solution Chemistry: Simulating YbBr₂ dissolved in different solvents to study the structure of the solvation shell, the coordination number of the Yb²⁺ ion, and the dynamics of solvent exchange.

Crystal Dynamics: Investigating the vibrational properties, phase transitions, and defect formation in the solid-state crystal lattice of YbBr₂.

Interfacial Phenomena: Modeling the interaction and adsorption of YbBr₂ on surfaces or at interfaces, which is relevant for applications in catalysis and materials science. researchgate.net

For example, MD simulations have been used to study the extraction of other rare-earth elements, like Lanthanum (La³⁺), by deep eutectic solvents, one of which was based on tetraethylammonium (B1195904) bromide. mdpi.com Such studies analyze the complex interactions and structural arrangements at the molecular level to understand and optimize the extraction process. Similar approaches could be applied to systems involving YbBr₂ to elucidate its behavior in complex liquid mixtures.

Application of Machine Learning in Predicting Material Properties and Optimizing Synthesis

Machine Learning (ML), a subset of artificial intelligence, is rapidly transforming materials science by enabling the prediction of material properties and the optimization of synthesis processes from large datasets. numberanalytics.commdpi.com Instead of relying solely on traditional trial-and-error experiments or computationally intensive simulations, ML algorithms can identify complex patterns and relationships within existing data to make rapid and accurate predictions. researchgate.netnih.gov

The typical workflow for ML in materials science involves:

Data Collection: Assembling a large dataset of materials with their known properties and synthesis parameters.

Feature Engineering: Selecting or creating relevant descriptors (features) that characterize the materials.

Model Training: Using the dataset to train an ML algorithm (e.g., neural networks, support vector machines, random forests) to learn the relationship between the features and the target property.

Prediction and Validation: Employing the trained model to predict the properties of new, unseen materials and validating the predictions against experimental results or higher-level computations. researchgate.net

In the context of ytterbium compounds, ML has been successfully applied. For instance, an open-source ML model was developed to predict the near-infrared photoluminescence quantum yield of ytterbium-doped perovskite nanocrystals based on synthesis parameters like temperature and precursor concentrations. mdpi.com This approach can significantly accelerate the optimization of synthetic protocols to achieve desired optical properties. mdpi.com

For a compound like this compound, ML could be utilized to:

Predict Material Properties: Train models to predict properties such as stability, electronic bandgap, or solubility based on its structural features or the properties of its constituent elements.

Optimize Synthesis: Develop models that suggest optimal synthesis conditions (e.g., temperature, pressure, reactant ratios) to maximize yield or obtain a specific crystal phase. nih.gov

Discover New Materials: Screen large virtual libraries of related compounds to identify new materials with desirable properties for specific applications.

The integration of ML with high-throughput DFT calculations and automated experiments promises to create a new paradigm for the accelerated discovery and design of advanced materials. mdpi.com

Advanced Applications and Materials Science Integration

Optical Materials and Optoelectronics

Ytterbium's primary role in optical materials is as a dopant, where it imparts specific luminescent and light-converting properties to host materials such as perovskites and silica (B1680970) glass.

Luminescent Materials and Devices

Ytterbium (III) ions are utilized in a variety of luminescent materials due to their characteristic near-infrared (NIR) emission, which stems from the 2F5/2 → 2F7/2 electronic transition. This property is highly sought after for applications ranging from biomedical imaging to optical communications.

Researchers have successfully designed and synthesized biocompatible Ytterbium (III) complexes that exhibit high NIR luminescence, with quantum yields reaching up to 13% in water and 23% in dimethyl sulfoxide. rsc.org These complexes can be excited in the visible or red region of the spectrum and demonstrate prolonged decay lifetimes (up to 249 µs), making them suitable as optical probes for steady-state imaging and time-resolved fluorescence lifetime imaging (FLIM). rsc.org

In the realm of solid-state materials, doping host crystals like cesium lead halides with ytterbium ions has proven to be an effective strategy. rsc.org The host material, such as a perovskite, can act as an efficient "antenna," strongly absorbing high-energy photons and transferring that energy to the ytterbium ions, which then emit their characteristic NIR light. rsc.org This sensitization process overcomes the typically weak absorption of the ytterbium ions themselves.

Quantum Cutting Processes in LED Technology

Quantum cutting is a phenomenon where one high-energy photon is converted into two lower-energy photons, a process that can lead to photoluminescence quantum yields (PLQY) exceeding 100%. nanoge.orgnih.gov Ytterbium-doped materials, particularly cesium lead halide perovskites (e.g., CsPbCl₃), are at the forefront of this research. rsc.orgnanoge.org

The process in these materials involves the absorption of a high-energy photon (e.g., a blue or UV photon) by the perovskite host, creating an exciton. This exciton's energy is then transferred to two neighboring Yb³⁺ ions, each of which subsequently emits a NIR photon at around 980 nm. nanoge.org This down-conversion process holds immense potential for increasing the efficiency of light-emitting diodes (LEDs) and solar cells. nanoge.org

Recent developments have led to the demonstration of electroactivated NIR LEDs based on Yb³⁺-doped perovskite nanocrystals with photoluminescence quantum yields reported to be over 170%. wikipedia.org These devices have shown promising performance metrics, including an irradiance of 584.7 μW cm⁻², an external quantum efficiency (EQE) of 1.2%, and a low turn-on voltage of 3.1 V. wikipedia.org The underlying mechanism is confirmed to be the ultrafast quantum cutting process from the perovskite host to the Yb³⁺ ions. wikipedia.org

| Performance Metric | Value | Material System |

| Photoluminescence Quantum Yield (PLQY) | > 190% | Yb³⁺-doped CsPb(Cl,Br)₃ nanoge.org |

| NIR LED External Quantum Efficiency (EQE) | 1.2% | Yb³⁺-doped CsPb(Cl,Br)₃ PNCs wikipedia.org |

| NIR LED Irradiance | 584.7 μW cm⁻² | Yb³⁺-doped CsPb(Cl,Br)₃ PNCs wikipedia.org |

| Turn-on Voltage | 3.1 V | Yb³⁺-doped CsPb(Cl,Br)₃ PNCs wikipedia.org |

Integration in Advanced Optical Fibers and Lasers

Ytterbium-doped silica optical fibers are a cornerstone of modern high-power fiber laser technology. optica.org The Yb³⁺ ion is an ideal dopant for laser gain media due to its simple electronic structure, which consists of only one excited state manifold (²F₅/₂) and a ground state manifold (²F₇/₂). rp-photonics.com This configuration prevents undesirable effects like excited-state absorption and various quenching processes. rp-photonics.com

Key advantages of ytterbium-doped gain media include:

High Efficiency: The small energy difference between the typical pump wavelength (~976 nm) and the laser emission wavelength (~1030-1120 nm) results in a very small quantum defect, leading to high power efficiencies and reduced heat generation. wikipedia.orgrp-photonics.com

Broad Gain Bandwidth: The laser transitions have a large bandwidth, which allows for the generation of ultrashort pulses and wide wavelength tunability. rp-photonics.com

Long Upper-State Lifetimes: This allows for significant energy storage, which is beneficial for Q-switched lasers. rp-photonics.com

Ytterbium-doped fibers are fabricated using techniques like modified chemical vapor deposition (MCVD) combined with solution doping or atomic layer deposition (ALD). optica.org These fibers form the core of high-power lasers and amplifiers, with demonstrated output powers exceeding the kilowatt level while maintaining excellent beam quality. wikipedia.org

Energy Conversion and Storage Materials

The unique electrochemical and electronic properties of ytterbium compounds are being explored for applications in next-generation energy technologies, including solar cells and supercapacitors.

Perovskite Solar Cells (Ytterbium-Doped)

In perovskite solar cells (PSCs), stability and efficiency are paramount. Research has shown that incorporating ytterbium ions (specifically Yb²⁺ and Yb³⁺) into the perovskite crystal lattice can significantly enhance both. researchgate.netresearchgate.net

Doping the perovskite structure, such as CsPbI₂Br, with Yb²⁺ ions has been shown to stabilize the material's desired black perovskite phase. researchgate.net This doping strategy leads to improved film morphology, better crystal growth, and suppressed charge recombination. researchgate.net As a result, Yb²⁺-doped CsPbI₂Br solar cells have achieved a power conversion efficiency (PCE) of 15.41% for small-area devices and 14.04% for larger-area (1 cm²) devices, along with excellent reproducibility. researchgate.net

Similarly, introducing Ytterbium Fluoride (B91410) (YbF₃) into formamidinium-based perovskites serves multiple purposes. The partial substitution of Pb²⁺ with Yb³⁺ increases the perovskite's tolerance factor, facilitating the formation of the stable α-phase. researchgate.net Furthermore, the precursor can passivate the perovskite film, reducing defects and improving device stability. researchgate.net

| Device Parameter | Control Device (CsPbI₂Br) | Yb²⁺-Doped Device (CsPb₀.₉₇Yb₀.₀₃I₂Br) |

| Power Conversion Efficiency (PCE) | ~13.65% | 15.41% (0.09 cm²) |

| Thermal Stability | Lower | Retains >85% initial efficiency after 280h at 85°C |

| Phase Stability | Prone to degradation | Enhanced black phase stability |

Supercapacitors and Electrochemical Energy Storage

Ytterbium compounds are also being investigated as electrode materials for supercapacitors, which are energy storage devices known for high power density and rapid charge/discharge cycles. Research has moved beyond simple doping to the synthesis of specific ytterbium-containing compounds.

For instance, nano-grained ytterbium sulfide (B99878) (Yb₂S₃) thin films deposited via a chemical bath deposition method have been shown to exhibit excellent supercapacitive performance. researchgate.net Similarly, Ytterbium Tungstate (B81510) (Yb₂(WO₄)₃) nanoparticles have been synthesized and evaluated as a supercapacitor electrode material. abechem.com Electrodes made from Yb₂(WO₄)₃ demonstrated a specific capacitance of 336 F g⁻¹ at a scan rate of 2 mV s⁻¹ and maintained 95.8% of their capacitance after 4000 cycles, indicating high cycling stability. abechem.com

While these studies focus on specific ytterbium compounds like sulfides and tungstates, they underscore the potential of ytterbium-based materials in electrochemical energy storage. The specific use of Ytterbium Dibromide in these syntheses is not prominently documented in the reviewed literature, but it could potentially serve as a precursor in various synthetic routes.

Advanced Materials Engineering

The integration of ytterbium compounds into materials engineering has led to the development of materials with enhanced structural and functional properties. This is largely achieved through doping and integrated materials research.

Doping of Materials for Enhanced Structural or Functional Properties

Ytterbium is utilized as a dopant to improve the grain refinement, strength, and other mechanical properties of stainless steel. wikipedia.org In the realm of photonics, the trivalent ytterbium ion (Yb³⁺) is a key dopant in active laser media, particularly in solid-state and double-clad fiber lasers. wikipedia.org These lasers are noted for their high efficiency and long lifetimes. wikipedia.org

Ytterbium-doped materials are also prominent in the development of optoelectronic devices. For instance, ytterbium-doped zinc oxide (ZnO) nanomaterials are of interest due to their emission band at approximately 980 nm, which aligns well with the bandgap of silicon. scielo.br The polymer precursor method is one technique used to synthesize Yb³⁺-doped ZnO nanopowders. scielo.br In perovskite materials, ytterbium doping has been shown to alter the optoelectronic properties. For example, in barium titanate (BaTiO₃), ytterbium doping at the barium and titanium sites can induce magnetism and significantly increase the dielectric constants. researchgate.net

The following table summarizes the effects of ytterbium doping on various materials:

| Host Material | Dopant | Enhanced Property | Application |

| Stainless Steel | Yb | Grain refinement, strength, mechanical properties | High-strength alloys wikipedia.org |

| Silica Fiber | Yb³⁺ | Efficient laser action | High-power fiber lasers wikipedia.org |

| Zinc Oxide (ZnO) | Yb³⁺ | 980 nm emission | Optoelectronics, photovoltaics scielo.brscielo.br |

| Barium Titanate (BaTiO₃) | Yb | Induced magnetism, increased dielectric constants | Optoelectronics researchgate.net |

| Cesium Lead Halide (CsPbX₃) Perovskite Nanocrystals | Yb³⁺ | 980 nm emission | Short-wave infrared lasers acs.org |

Integrated Materials Research for Novel Material Development

Integrated materials research focuses on the design and synthesis of new materials with unique properties. Ytterbium compounds, including bromides, serve as precursors in the creation of these novel materials. For example, carbonyl dibromide has been used as a reagent for the synthesis of metal bromides and bromide oxides from d- and f-block transition-metal oxides, a method that could be applied to produce ytterbium-based materials. rsc.org This route is noted for yielding products in high purity and quantitative yield. rsc.org

The synthesis of intermetallic compounds of ytterbium is another area of active research. The valence state of ytterbium in these compounds can be divalent (4f¹⁴), trivalent (4f¹³), or intermediate, leading to a range of magnetic and electronic properties, including diamagnetism, paramagnetism, and heavy Fermion behavior. nih.gov The synthesis of these materials often requires specific techniques, as the high reactivity and volatility of ytterbium can pose challenges. nih.gov

Quantum Technologies

Ytterbium has emerged as a key element in the advancement of quantum technologies, particularly in quantum computing and the development of specialized magnetic materials.

Ytterbium in Quantum Computing and Simulation Platforms

The unique electronic structure of ytterbium makes it an excellent candidate for quantum computing. The charged ion ¹⁷¹Yb⁺ is a leading qubit for trapped-ion quantum computers. wikipedia.orgyoutube.com Neutral ytterbium atoms are also being explored for quantum simulation and computing platforms. uni-hamburg.de The ¹⁷¹Yb isotope is particularly advantageous due to its nuclear spin of 1/2, which simplifies the creation of a two-level qubit. uni-hamburg.de

Ytterbium's two-valence electron structure provides a highly coherent metastable state and an optically active ion core, which are beneficial for control and trapping in quantum systems. uni-hamburg.de Researchers are developing scalable neutral atom quantum systems based on ytterbium, which could handle larger quantum algorithms and lead to significant technological advancements. quantumglobalgroup.com

Key features of ytterbium that are advantageous for quantum computing include:

Ideal for non-destructive quantum operations: This ensures the integrity of quantum computations. quantumglobalgroup.com

Scalability: Ytterbium-based systems are promising for creating larger, more powerful quantum computers. quantumglobalgroup.com

Coherence and Control: The atomic structure of ytterbium allows for excellent coherence and control, which is crucial for reliable quantum operations. researchgate.net

Single-Ion Magnets and Molecular Magnetoelectric Materials

In the field of molecular magnetism, ytterbium-based complexes have been shown to exhibit single-ion magnet (SIM) behavior. A dinuclear ytterbium complex has been reported to display single-molecule magnet behavior with a ground state of M_J = ±7/2. rsc.org The magnetic properties of these materials are highly dependent on the ligand field around the ytterbium ion.

Research has shown that modifying the axial ligand field in Yb(III)-based SIMs can enhance the energy barrier for magnetization reversal. rsc.org This includes complexes with bromide as a ligand, suggesting that ytterbium bromide compounds can be precursors to these advanced magnetic materials. rsc.org The study of these materials provides insights into magneto-optical correlations and the relaxation dynamics of single-ion magnets. researchgate.net

Precursor Chemistry for High-Purity Ytterbium Compounds

This compound is a key starting material in the synthesis of other high-purity ytterbium compounds. Ytterbium forms both dihalides and trihalides with bromine. wikipedia.org The dihalides, such as YbBr₂, are susceptible to oxidation to the trihalides at room temperature. wikipedia.org

Several methods have been developed for the synthesis of ytterbium bromides. Ytterbium(III) bromide can be prepared by dissolving ytterbium oxide in hydrobromic acid. wikipedia.org Anhydrous Ytterbium(III) bromide can be obtained by heating the hydrated form with ammonium (B1175870) bromide in a vacuum. wikipedia.org Ytterbium(II) bromide can be produced through the reduction of ytterbium(III) bromide with hydrogen at elevated temperatures. wikipedia.org

The following table outlines some of the key synthesis reactions for ytterbium bromides:

| Product | Reactants | Reaction Conditions |

| YbBr₃·6H₂O | Yb₂O₃ + HBr | Aqueous solution |

| Anhydrous YbBr₃ | YbBr₃·6H₂O + NH₄Br | Heating in vacuum |

| Anhydrous YbBr₃ | Yb₂O₃ + NH₄Br | Direct heating |

| YbBr₂ | YbBr₃ + H₂ | 500-600 °C |

| YbBr₂ | Yb + NH₄Br | Liquid ammonia (B1221849) at -78 °C, followed by decomposition at 200 °C in high vacuum |

| YbBr₂ | Yb + YbBr₃ | Vacuum at 960 °C |

These high-purity ytterbium bromide compounds can then be used in the synthesis of other functional materials, such as the ytterbium-doped materials and single-ion magnets discussed in the preceding sections.

CT Contrast Agents and Radiopaque Materials (Ytterbium Nanoparticles)

Ytterbium nanoparticles (YbNPs) are emerging as a significant class of materials in advanced medical imaging, particularly as contrast agents for X-ray computed tomography (CT) and as radiopaque fillers. Their unique electronic and physical properties offer distinct advantages over traditionally used materials.

Recent research has focused on the synthesis and application of ultrasmall ytterbium nanoparticles for both conventional CT and the next-generation spectral photon-counting CT (SPCCT). nih.gov These nanoparticles serve as contrast agents, enhancing the visibility of internal body structures. One of the key advantages of ytterbium is its K-edge energy of 61.33 keV, which is ideally situated within the energy spectrum of clinical CT scanners. nih.govnih.gov This positioning allows for superior X-ray attenuation and, consequently, a higher contrast-to-noise ratio (CNR) compared to other heavy elements like gold. nih.gov

Studies have demonstrated that YbNPs are significantly more attenuating than gold nanoparticles (AuNPs), which are one of the most extensively studied nanomaterials for CT contrast. nih.gov This enhanced attenuation translates to better image quality and the potential for more accurate diagnostics. The development of Yb-based nanoparticulate contrast agents is driven by the need to overcome the limitations of clinical iodinated agents, such as short circulation times and potential renal toxicity. researchgate.net

In addition to their use as injectable contrast media, ytterbium-based nanoparticles are being integrated into biomaterials to render them radiopaque. For instance, they have been incorporated into hydrogels, allowing for the non-invasive tracking and localization of these materials in vivo using CT imaging. nih.govacs.org This is particularly valuable in applications such as tissue engineering and drug delivery, where monitoring the placement and fate of implanted materials is crucial. Ytterbium fluoride (YbF₃) nanoparticles have also been investigated as radiopaque agents in dental cements and composites. researchgate.net

The synthesis of these nanoparticles is a critical aspect of their application. A common method involves the thermal coprecipitation of ytterbium precursors, which allows for control over the particle size. nih.gov For example, ultrasmall NaYbF₄ nanoparticles with a core diameter of approximately 4.75 nm and a hydrodynamic diameter of 6.21 nm have been successfully synthesized. nih.gov The surface of these nanoparticles can be functionalized to improve their biocompatibility and circulation time in the body. thno.org

Research has provided quantitative data on the performance of Ytterbium nanoparticles as CT contrast agents, often comparing them with gold nanoparticles.

| Property | Ytterbium Nanoparticles (YbNP) | Gold Nanoparticles (AuNP) | Reference |

| K-edge Energy | 61.33 keV | 80.7 keV | nih.govthno.org |

| CT Attenuation | Significantly higher than AuNP at clinically relevant energies | Standard for nanoparticle contrast agents | nih.gov |

| Contrast-to-Noise Ratio (CNR) in SPCCT | Higher than AuNP | Lower than YbNP | nih.gov |

| Core Diameter (example) | 4.75 nm | Varies with synthesis | nih.gov |

| Hydrodynamic Diameter (example) | 6.21 nm | Varies with synthesis | nih.gov |

These findings underscore the potential of Ytterbium nanoparticles to serve as a superior alternative to existing CT contrast agents, offering improved imaging capabilities. nih.gov The ability to precisely engineer their size and surface chemistry opens up a wide range of possibilities for their integration into advanced materials for biomedical applications. thno.org

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of ytterbium dibromide often involves high-temperature reduction of ytterbium(III) bromide (YbBr₃) with hydrogen gas or the reduction of YbBr₃ with metallic ytterbium. wikipedia.org While effective, these methods require significant energy input. Future research is increasingly focused on developing more sustainable and energy-efficient synthetic pathways.

Key emerging trends include:

Electrochemical Synthesis: The electrogeneration of Yb(II) from Yb(III) salts in aprotic solvents presents a promising alternative. researchgate.net This method avoids harsh reducing agents and high temperatures, offering a greener route to Yb(II) species. Future work will likely focus on optimizing electrode materials and solvent systems to improve efficiency and enable catalytic turnover. researchgate.net

Solution-Based Methods: The development of solution-based routes, potentially utilizing ionic liquids or advanced solvent systems, could enable the synthesis of YbBr₂ and its derivatives at lower temperatures. Research into the recrystallization of lanthanide halides from solvents like methanol (B129727) and ethanol (B145695) may pave the way for scalable, lower-energy production.

Mechanochemical Approaches: Grinding solid-state reactants to initiate chemical reactions is an emerging sustainable technique that minimizes solvent use. Exploring the mechanochemical synthesis of YbBr₂ from Yb metal and a bromine source could offer a solvent-free, atom-economical pathway.

A comparison of synthetic methodologies highlights the shift towards more sustainable practices.

| Synthesis Method | Reactants | Conditions | Advantages | Challenges/Future Work | Reference |

| High-Temperature Reduction | 2 YbBr₃ + H₂ | 500–600 °C | Established method | High energy consumption | wikipedia.org |

| Synproportionation | Yb + 2 YbBr₃ | 960 °C (vacuum) | High purity | Extreme temperatures | wikipedia.org |

| Liquid Ammonia (B1221849) | Yb + 2 NH₄Br | -78 °C in liquid NH₃ | Low temperature | Requires cryogenic setup, handling of NH₃ | wikipedia.org |

| Electrosynthesis | Yb(III) salt (e.g., Yb(OTf)₃) | Aprotic solvent (DMF, ACN), electrode | Ambient temperature, tunable | Catalyst regeneration, kinetics | researchgate.net |

Exploration of New Reactivity Modes and Catalytic Cycles

Ytterbium(II), a potent reducing agent, offers significant potential in organic synthesis. wikipedia.orgbritannica.com Future research aims to move beyond stoichiometric reactions to develop truly catalytic systems based on the Yb(II)/Yb(III) redox couple.

Tuning Redox Potential: The reducing power of Yb(II) can be significantly modified by the choice of solvent and supporting electrolyte. researchgate.net Future studies will systematically explore these effects to tailor the reactivity for specific chemical transformations, enabling selective reductions that are challenging with conventional reagents.

Overcoming Product Inhibition: A major hurdle in developing catalytic cycles is the strong binding of the Yb(III) product to the organic substrate, which halts the cycle. researchgate.net Research into ligands or additives that can facilitate the release of the Yb(III) center without compromising the stereoselectivity of the reaction is a critical future direction. researchgate.net

New Catalytic Applications: While lanthanide-based catalysts have shown promise in processes like methane (B114726) oxychlorination, the specific role of Yb(II)/Yb(III) cycles is an area ripe for exploration. uu.nlacs.orgnih.gov Researchers are investigating the use of Yb(II) reagents, such as organoytterbium(II) halides, as single-electron transfer agents to access novel reactivity in areas like the synthesis of complex heterocyclic molecules. thieme-connect.com

Advanced In Situ Spectroscopic Probes for Reaction Monitoring

Understanding the intricate mechanisms of YbBr₂-mediated reactions requires direct observation of the catalyst and intermediates under actual operating conditions. Operando spectroscopy has emerged as an indispensable tool for achieving this. researchgate.net

Future research will increasingly rely on:

Operando Raman and Infrared Spectroscopy: These techniques can track the vibrational modes of molecules in real-time. For instance, operando Raman spectroscopy has successfully identified rate-limiting steps in related lanthanide catalytic systems by monitoring changes on the catalyst surface. uu.nlacs.orgnih.gov Applying this to YbBr₂ catalysis will help elucidate reaction mechanisms, identify key intermediates, and understand deactivation pathways.

Operando Electronic Spectroscopy: Techniques like UV-Vis and photoluminescence spectroscopy can monitor the oxidation state of the ytterbium center (Yb(II) vs. Yb(III)) during a reaction, providing direct evidence of the redox cycle. researchgate.net This is crucial for confirming the involvement of Yb(II) and for studying the kinetics of the electron transfer steps.

X-ray Absorption Spectroscopy (XAS): Using synchrotron radiation, operando XAS can provide element-specific information about the local coordination environment and oxidation state of ytterbium in a working catalyst, offering unparalleled insight into the active site's structure. researchgate.net

Synergistic Integration of Computational and Experimental Methodologies

The combination of advanced computational modeling with empirical research provides a powerful paradigm for accelerating discovery in ytterbium chemistry. uj.edu.placs.org This synergistic approach allows for the rational design of catalysts and materials and a deeper understanding of complex phenomena.

Key areas for integration include:

Predictive Modeling of Reactivity: Density Functional Theory (DFT) and other ab initio methods can be used to calculate reaction pathways, predict transition states, and understand the electronic factors that govern reactivity. scispace.comrsc.orgresearchgate.net This allows researchers to screen potential substrates and ligand systems computationally before undertaking extensive experimental work.

Ligand and Material Design: Computational tools can guide the design of new ligands that modulate the properties of the Yb(II) center or help in designing novel hybrid materials. rsc.org For example, simulations can predict how different ligand architectures will affect the solubility, stability, and redox potential of YbBr₂ complexes.

Interpretation of Spectroscopic Data: Theoretical calculations are essential for assigning and interpreting complex spectroscopic data obtained from experimental studies, such as correlating observed spectral features with specific electronic transitions or vibrational modes. uj.edu.placs.orgacs.org Molecular dynamics simulations are also being combined with experimental techniques like NMR to understand lanthanide interactions at a molecular level. rsc.org

Design of this compound-Based Hybrid Materials and Nanostructures

The incorporation of ytterbium into advanced materials is a rapidly growing field. The use of YbBr₂ as a precursor, particularly for leveraging the properties of the divalent state, represents an exciting research frontier.

Emerging trends focus on:

Ytterbium-Containing Nanostructures: The synthesis of ytterbium bromide nanoparticles and other nanostructures is a key area of future development. These materials could exhibit unique size-dependent optical, electronic, or catalytic properties. Research into solution-based synthesis methods is expected to provide better control over nanoparticle size and morphology. nih.gov

Metal-Organic Frameworks (MOFs): Ytterbium can be incorporated as a structural node in MOFs. rsc.orgrsc.org Using YbBr₂ as a precursor could lead to MOFs with redox-active frameworks, where the Yb(II)/Yb(III) couple can be accessed for catalytic or sensing applications.

Doped Perovskite Materials: Ytterbium-doped perovskite nanocrystals and ceramics are being investigated for their unique optical properties, including applications in near-infrared emission and upconversion. nih.govmdpi.com YbBr₂ could serve as a dopant source to create materials where intervalence charge transfer phenomena can be harnessed. nih.gov

Elucidation of Complex Intervalence Relationships and Electronic Phenomena

The ability of ytterbium to readily access both the +2 (4f¹⁴) and +3 (4f¹³) oxidation states is central to its most interesting and complex behaviors. wikipedia.org A fundamental goal of future research is to understand and control the interplay between these valence states.

Intervalence Charge Transfer (IVCT): In mixed-valence compounds containing both Yb(II) and Yb(III), an electron can hop between the metal centers, often initiated by light absorption. This IVCT phenomenon is critical to understanding electron transfer processes. acs.orgresearchgate.netnih.gov Recent work has focused on synthesizing and characterizing rare, fully delocalized (Class III) mixed-valence ytterbium complexes. acs.orgresearchgate.netnih.gov Future studies will aim to design molecules and materials with tunable IVCT properties for applications in molecular electronics and photocatalysis.

Heavy-Fermion and Kondo Behavior: The interaction between localized 4f electrons and conduction electrons in intermetallic ytterbium compounds can lead to exotic electronic and magnetic phenomena, such as heavy-fermion behavior. scispace.comescholarship.orgnih.gov Exploring these properties in new materials derived from YbBr₂ could uncover novel quantum phenomena.

Controlling Valence State: Research is ongoing to control the Yb valence state through external stimuli such as pressure, temperature, or light. scispace.com For example, laser irradiation of Yb³⁺-doped ceramics has been shown to induce the formation of Yb²⁺ and subsequent IVCT transitions. nih.gov Harnessing this control is key to developing switchable materials with responsive electronic or magnetic properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ytterbium dibromide, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via direct reaction of ytterbium metal with bromine in anhydrous conditions. Critical parameters include temperature control (150–200°C), stoichiometric ratios, and inert atmosphere maintenance to prevent oxidation . Post-synthesis purification often involves vacuum sublimation or solvent extraction, with yields improved by pre-activating ytterbium using mercury chloride or ammonia-based methods to enhance reactivity . Contaminants like YbBr₃ or unreacted metal are minimized through iterative recrystallization in THF or ethanol.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Key techniques include:

- X-ray diffraction (XRD) : To confirm crystal structure (e.g., orthorhombic vs. monoclinic phases).

- UV-Vis/NIR spectroscopy : For identifying f→f electronic transitions and ligand-to-metal charge transfer bands.

- Magnetic susceptibility measurements : To study paramagnetic behavior linked to Yb²⁺/Yb³⁺ mixed valency .

- Elemental analysis : Combustion analysis or ICP-MS to verify Br/Yb ratios and detect trace impurities.

Q. What are the optimal storage conditions for this compound to prevent degradation?

- Methodological Answer : Store in rigorously dry environments (e.g., argon-glovebox) with desiccants like P₂O₅. Avoid exposure to moisture or oxygen, as YbBr₂ hydrolyzes to Yb(OH)Br and HBr. Use amber glass vials to limit photodegradation, and monitor stability via periodic Raman spectroscopy to detect phase changes .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in catalytic applications?

- Methodological Answer : YbBr₂’s divalent state enables strong reducing properties, useful in organic cross-coupling reactions. Investigate via:

- DFT calculations : To map frontier orbitals and predict sites for ligand substitution.

- In situ XAFS/XANES : To monitor oxidation-state changes during catalysis.

- Kinetic studies : Compare turnover frequencies (TOF) under varying redox conditions (e.g., with/without sacrificial reductants) .

Q. What experimental strategies resolve contradictions in reported magnetic properties of this compound?

- Methodological Answer : Discrepancies in magnetic data (e.g., μeff values) may arise from sample purity or measurement techniques. Mitigate by:

- Standardized synthesis : Replicate protocols with strict stoichiometric control.

- High-field SQUID magnetometry : Differentiate intrinsic magnetism from impurity contributions.

- EPR spectroscopy : Identify paramagnetic intermediates (e.g., Yb³⁺ defects) .

Q. How can this compound be integrated into solid-state materials for optoelectronic devices?

- Methodological Answer : Explore its use in:

- Thin-film deposition : Employ CVD or ALD with YbBr₂ precursors, optimizing substrate temperature (200–400°C) and carrier gases (e.g., HBr/Ar).

- Photoluminescence studies : Compare emission spectra in doped vs. pure matrices (e.g., YbBr₂:ZnSe systems).

- Bandgap engineering : Use angle-resolved photoemission spectroscopy (ARPES) to tune conductivity for photovoltaic applications .

Q. What methodologies address the hygroscopic nature of this compound in aqueous reactivity studies?

- Methodological Answer : To study hydrolysis pathways without sample degradation:

- Controlled humidity chambers : Quantify water uptake via gravimetric analysis.

- Inert-atmosphere titration : Introduce H₂O vapor incrementally while monitoring with FTIR for intermediate species (e.g., YbBr(OH)).

- Computational modeling : Simulate hydrolysis thermodynamics using COSMO-RS or MD simulations .

Data Analysis & Experimental Design

Q. How should researchers design experiments to probe ligand exchange dynamics in this compound complexes?

- Methodological Answer :

- Variable-temperature NMR : Track ligand dissociation rates in coordinating solvents (e.g., DMSO).

- Isothermal titration calorimetry (ITC) : Measure binding constants for ligands like bipyridine or cyclopentadienyl.

- Comparative studies : Contrast YbBr₂ with analogous lanthanide dibromides (e.g., SmBr₂) to isolate steric/electronic effects .

Q. What statistical approaches are recommended for analyzing reproducibility issues in this compound syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (temperature, solvent, activation method).

- Multivariate regression : Correlate purity/yield with reaction parameters.

- Error analysis : Apply Grubbs’ test to identify outlier datasets and refine protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.